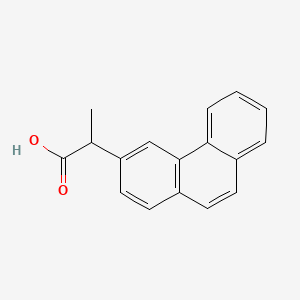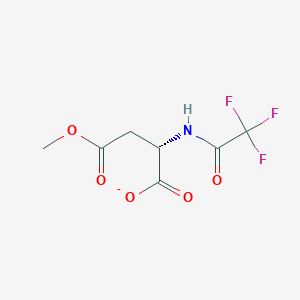
(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate is a chemical compound with a complex structure that includes methoxy, oxo, and trifluoroacetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable butanoate derivative with trifluoroacetamide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate include:
- Benzyl (2S)-4-carbamoyl-2-(2,2,2-trifluoroacetamido)butanoate
- Ethyl (2S)-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, in particular, adds to its versatility in synthetic applications.
Properties
CAS No. |
45172-33-6 |
|---|---|
Molecular Formula |
C7H7F3NO5- |
Molecular Weight |
242.13 g/mol |
IUPAC Name |
(2S)-4-methoxy-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C7H8F3NO5/c1-16-4(12)2-3(5(13)14)11-6(15)7(8,9)10/h3H,2H2,1H3,(H,11,15)(H,13,14)/p-1/t3-/m0/s1 |
InChI Key |
SYZRIIGYHJLYDW-VKHMYHEASA-M |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)[O-])NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)CC(C(=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


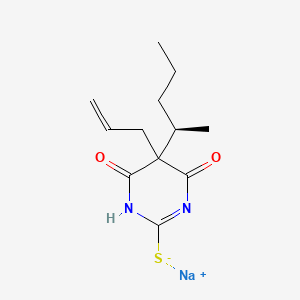


![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)

![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)




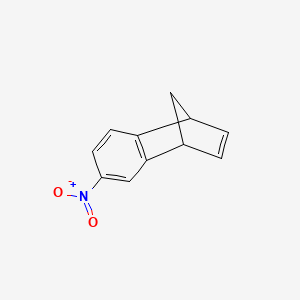
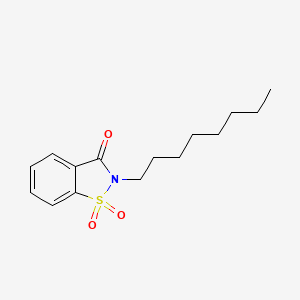
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
